molecular formula C19H17BrO5S B2396361 3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one CAS No. 893788-78-8

3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one

Cat. No.: B2396361
CAS No.: 893788-78-8
M. Wt: 437.3
InChI Key: WHQNLEMRRZVIJH-UHFFFAOYSA-N
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Description

3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a chromenone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. For instance, if it shows promise as an enzyme inhibitor, it could be further developed and studied for potential use in medical treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the initial bromination of a phenyl ring, followed by sulfonylation to introduce the sulfonyl group. The chromenone backbone is then constructed through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may introduce a methoxy group.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonyl]phenylboronic acid
  • 6-tert-butyl-4-hydroxy-2H-chromen-2-one
  • 3-[(4-chlorophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one

Uniqueness

3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is unique due to the combination of its bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-6-tert-butyl-8-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNLEMRRZVIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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